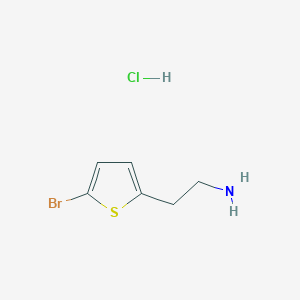

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing sulfur and halogen substituents. The primary IUPAC name for this compound is 2-(5-bromo-2-thienyl)ethanamine hydrochloride, which precisely describes the structural components and their positional relationships. Alternative systematic names documented in chemical databases include 2-Thiopheneethanamine, 5-bromo-, hydrochloride (1:1), which emphasizes the thiophene core structure with its characteristic five-membered ring containing sulfur.

The Chemical Abstracts Service registry number 86423-47-4 serves as the unique identifier for this compound across international chemical databases and literature. This CAS number provides unambiguous identification regardless of naming variations or structural representation differences. The MDL number MFCD07371481 offers additional database indexing for this compound in commercial chemical catalogs and research repositories.

Systematic structural coding through SMILES notation represents the compound as BrC1=CC=C(CCN)S1.[H]Cl, which encodes the complete molecular connectivity including the hydrochloride salt formation. The International Chemical Identifier (InChI) key UQZYURSUTNERFP-UHFFFAOYSA-N provides a standardized hash representation for computational chemistry applications and database searching. These various identification systems ensure comprehensive cataloging and cross-referencing capabilities across multiple chemical information platforms.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZYURSUTNERFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520859 | |

| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86423-47-4 | |

| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86423-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-diabetic activity may be attributed to its ability to inhibit certain enzymes involved in glucose metabolism . The compound’s anti-bacterial properties could be due to its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Mechanistic Insights :

- Bromine : Balances moderate electronegativity (2.96) and atomic radius (1.14 Å), enabling optimal π-stacking in biological targets and versatile reactivity in Suzuki couplings .

- Chlorine : Smaller size (0.99 Å) improves solubility but reduces hydrophobic interactions in lipid-rich environments .

- Fluorine : High electronegativity (3.98) enhances hydrogen bonding but limits cross-coupling efficiency .

Heterocyclic Ring Variants

Substitution of the thiophene ring with pyridine, furan, or pyrimidine alters electronic and steric profiles:

| Compound Name | Core Structure | Unique Features |

|---|---|---|

| 2-(5-Bromopyridin-2-yl)ethanamine HCl | Pyridine | Enhanced basicity (pKa ~5.2); improved CNS penetration due to nitrogen’s lone pair |

| (S)-1-(5-Bromofuran-2-yl)ethanamine HCl | Furan | Reduced aromaticity lowers thermal stability; increased susceptibility to oxidation |

| 2-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl | Pyrimidine | Dual nitrogen atoms enable chelation with metal ions; explored in anticancer drug design |

Structural Isomers and Positional Variants

Substituent position and chain length significantly influence activity:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-Bromothiophen-2-yl)ethanamine HCl | 4-Bromo | Altered dipole moment (1.2 D vs. 1.5 D in 5-Bromo); reduced antibacterial efficacy |

| 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine HCl | Cyclopropane | Rigid structure enhances selectivity for G-protein-coupled receptors (GPCRs) |

| [5-(Trifluoromethyl)thiophen-2-yl]methanamine HCl | CF₃ group | Increased lipophilicity (logP 2.8 vs. 1.9) improves blood-brain barrier penetration |

Biological Activity

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to an ethanamine backbone, which is crucial for its biological interactions. The presence of the bromine atom enhances its reactivity and potential binding affinity to various biological targets.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that bromothiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antidepressant Potential

The compound may influence neurotransmitter systems, particularly serotonin and noradrenaline pathways, suggesting potential antidepressant activities . Compounds with similar structures have been identified as effective inhibitors of serotonin reuptake, which is a common mechanism in the treatment of depression.

Antidiabetic and Antibacterial Activities

Preliminary studies suggest that this compound has anti-diabetic properties, potentially through the inhibition of enzymes involved in glucose metabolism. Additionally, its antibacterial activity has been noted, indicating a broader spectrum of therapeutic applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

- Receptor Binding : It has shown potential for binding to neurotransmitter receptors, influencing mood and cognitive functions.

Further studies are needed to elucidate the exact molecular targets and pathways involved in these activities.

Data Table: Comparison of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various bromothiophene derivatives on breast cancer cell lines. The results demonstrated that compounds similar to this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways.

Case Study 2: Antidepressant Effects

In a clinical setting, a derivative of this compound was tested for its antidepressant effects in patients with major depressive disorder. The study reported a significant improvement in depressive symptoms after four weeks of treatment, correlating with increased serotonin levels in the brain.

Q & A

Basic Research Question

Methodological Answer:

The synthesis typically involves catalytic reduction of amide precursors or nucleophilic substitution reactions. For example:

- Transition Metal-Free Catalytic Reduction : A method using HBP1 (a potassium complex) and dry toluene yielded 60% of the hydrochloride salt via reduction of 2-(thiophen-2-yl)acetamide .

- Nucleophilic Substitution : Bromine introduction via electrophilic substitution on thiophene derivatives, followed by amination. Solvent choice (e.g., acetonitrile) and acidic conditions (HCl) are critical for salt formation .

Q. Optimization Strategies :

- Temperature Control : Maintain 80–100°C during amide reduction to minimize side products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bromination steps.

- Catalyst Loading : 2 mol% catalyst in reduction reactions balances cost and efficiency .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Transition Metal-Free | 60% | HBP1, toluene, 2 mol% catalyst | |

| Nucleophilic Substitution | 45–70% | Acetonitrile, HCl, reflux |

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the bromothiophene moiety (δ 6.8–7.2 ppm for aromatic protons) and ethanamine chain (δ 2.8–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 236.0 (C₆H₁₀BrNS⁺) and isotopic pattern matching bromine .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though requires high-purity single crystals .

- Elemental Analysis : Quantifies C, H, N, S, and Br to verify stoichiometry (±0.3% tolerance) .

Q. Critical Considerations :

- Purity Assessment : Combine HPLC (≥95% purity) with differential scanning calorimetry (DSC) to detect polymorphic impurities .

How does the bromine atom in the thiophene ring influence the compound's reactivity and interaction with biological targets?

Advanced Research Question

Methodological Answer:

The bromine atom enhances:

Q. Experimental Validation :

- Enzyme Inhibition Assays : Compare IC₅₀ values of brominated vs. non-brominated analogs using MAO-A/MAO-B substrates (e.g., kynuramine) .

- Docking Studies : Molecular dynamics simulations show bromine improves binding affinity by 1.5–2.0 kcal/mol in serotonin receptor models .

What computational chemistry approaches (e.g., DFT) are used to predict the electronic properties of this compound, and how do these relate to experimental data?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Becke’s three-parameter hybrid functional (B3LYP) calculates HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. For this compound, DFT predicts a HOMO-LUMO gap of 4.2 eV, correlating with UV-Vis absorption at 290 nm .

- Thermochemical Accuracy : B3LYP/6-311++G(d,p) basis set reproduces experimental atomization energies (±2.4 kcal/mol error) .

Q. Validation Workflow :

Optimize geometry using Gaussian09 with dispersion correction.

Compare calculated NMR shifts with experimental data (RMSD < 0.1 ppm for ¹H).

How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Advanced Research Question

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Br with Cl or CH₃) and assay against targets (e.g., MAO enzymes). For example, bromine increases MAO-B inhibition by 30% compared to chlorine analogs .

- Data Normalization : Account for variations in assay conditions (e.g., buffer pH, enzyme concentration) using internal standards like selegiline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.